

Understanding barium chlorate instability with sulfur and ammonium

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Barium chlorate

Cat. No.: B081389

[Get Quote](#)

Technical Support Center: Barium Chlorate Instability

This technical support center provides essential information for researchers, scientists, and drug development professionals working with **barium chlorate**, focusing on its instability with sulfur and ammonium compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with **barium chlorate**?

A1: **Barium chlorate** is a strong oxidizing agent that poses significant fire and explosion risks.
[1][2] It can form highly flammable and explosive mixtures with combustible materials, especially when they are finely divided.[1][2] These mixtures can be ignited by friction, heat, or shock.[1][2][3] **Barium chlorate** is also toxic if ingested or inhaled.[1][4]

Q2: Why is mixing **barium chlorate** with sulfur extremely dangerous?

A2: Mixtures of **barium chlorate** and sulfur are prone to spontaneous ignition.[3][5] Sulfur can react with moisture and air to form trace amounts of sulfuric acid. This acid reacts with **barium chlorate** to produce chlorine dioxide (ClO_2), a highly unstable and explosive gas that can ignite combustible materials on contact.[3] Due to this instability, mixing chlorates with sulfur should be avoided.

Q3: What happens when **barium chlorate** is mixed with ammonium compounds?

A3: Mixing **barium chlorate** with ammonium salts is extremely hazardous and can lead to spontaneous decomposition and ignition.[1][2] The combination is highly unstable and potentially explosive.[2] For this reason, **barium chlorate** must be stored separately and not come into contact with any ammonium compounds.[4]

Q4: Are mixtures containing **barium chlorate** sensitive to friction and shock?

A4: Yes, mixtures made with **barium chlorate** are often highly sensitive to both friction and shock, sometimes even more so than mixtures based on potassium chlorate.[3] This sensitivity increases the risk of accidental ignition or explosion during handling.

Q5: What are the decomposition products of **barium chlorate** in a fire?

A5: When involved in a fire, **barium chlorate** can produce poisonous and irritating gases, including Barium Oxide and Chlorine compounds.[4][6] As an oxidizer, it accelerates the burning of other substances even though it is not combustible itself.[1][4]

Q6: Are there safer alternatives to **barium chlorate** in pyrotechnics?

A6: Yes. Due to the significant safety concerns and instability of **barium chlorate**, its use has declined.[5] More stable compounds such as barium nitrate and barium carbonate are now often used to produce green colors in pyrotechnics.[7] Potassium perchlorate is another common, more stable alternative to chlorates in general.[5]

Troubleshooting Guides

Issue 1: Spontaneous Ignition of a **Barium Chlorate** Mixture

- Potential Causes:
 - Contamination: The mixture may be contaminated with sulfur, sulfides, ammonium salts, powdered metals, or acidic compounds.[2][3] These substances can react with **barium chlorate**, leading to spontaneous ignition.
 - Friction or Impact: The mixture may have been subjected to accidental friction or shock during handling, grinding, or transport.[3]

- Heat Exposure: The material may have been stored near a heat source or exposed to elevated temperatures, which can cause it to decompose and ignite.[1][2]
- Preventative Measures & Solutions:
 - Strictly Avoid Incompatibles: Never allow **barium chlorate** to come into contact with sulfur, ammonium compounds, acids, or finely powdered metals.[3][4]
 - Proper Handling: Handle **barium chlorate** and its mixtures with extreme care. Do not grind or subject them to friction or shock.[3] Use appropriate personal protective equipment (PPE), including flame-retardant clothing, gloves, and eye protection.[4][6]
 - Controlled Environment: Work in a well-ventilated area, such as a chemical fume hood. Use explosion-proof electrical equipment and prevent the accumulation of dust.[4]
 - Correct Storage: Store **barium chlorate** in a tightly closed container, away from combustible materials, heat sources, and incompatible substances.[4]

Issue 2: Poor Flame Color (Yellow/Orange Tint) in Pyrotechnic Compositions

- Potential Cause:
 - Sodium Contamination: The **barium chlorate** may be contaminated with sodium ions, which produce a strong yellow-orange flame that can overpower the desired green color from barium. This often occurs when **barium chlorate** is synthesized via a double displacement reaction with sodium chloride.[3][7]
- Preventative Measures & Solutions:
 - Purification: Purify the **barium chlorate** by recrystallization. **Barium chlorate** is less soluble in water than sodium chloride, allowing for separation upon cooling a concentrated solution.[7] Multiple recrystallizations may be necessary to remove all traces of sodium.
 - Alternative Synthesis: Prepare **barium chlorate** using a sodium-free route, such as the electrolysis of a barium chloride solution, to avoid sodium contamination from the start.[3]

Data Presentation

Table 1: Physical and Chemical Properties of **Barium Chlorate**

Property	Value	Reference
Chemical Formula	Ba(ClO ₃) ₂	[1]
Appearance	White crystalline solid	[1][2]
GHS Hazard Codes	H271 (Oxidizer), H302 (Harmful if swallowed), H332 (Harmful if inhaled)	[1]
Solubility in Water	37.9 g / 100 g water at 25 °C	[1]

| Solubility in Other Solvents | Slightly soluble in ethanol, acetone |[1] |

Table 2: Comparative Thermodynamic Data

Compound	Heat of Formation (kcal/mol)	Heat of Decomposition (kcal/mol)	Note
Barium Chlorate (Ba(ClO ₃) ₂)	-184.4	-28.0	Releases more heat upon decomposition, increasing the risk of a runaway reaction.[8][9]

| Potassium Chlorate (KClO₃) | -95.1 | -10.6 | |

Table 3: Occupational Exposure Limits for Soluble Barium Compounds (as Ba)

Agency	Limit (8-hour TWA)	Reference
OSHA (PEL)	0.5 mg/m ³	[4]
NIOSH (REL)	0.5 mg/m ³ (10-hour)	[4]

| ACGIH (TLV) | 0.5 mg/m³ |[4] |

Experimental Protocols

Protocol 1: Synthesis of **Barium Chlorate** via Double Displacement

- Objective: To synthesize **barium chlorate** from barium chloride and sodium chlorate.
- Reaction: $\text{BaCl}_2 + 2 \text{NaClO}_3 \rightarrow \text{Ba}(\text{ClO}_3)_2 + 2 \text{NaCl}$ |[7]
- Methodology:
 - Prepare separate aqueous solutions of barium chloride and sodium chlorate.
 - Mix the two solutions.
 - Concentrate the resulting mixture by heating to evaporate some of the water.
 - Cool the concentrated solution. **Barium chlorate**, being less soluble than the other salts, will precipitate out. |[7]
 - Filter the solution to collect the **barium chlorate** crystals.
 - To improve purity and remove sodium contamination, recrystallize the product by dissolving it in a minimum amount of hot water and allowing it to cool slowly. |[3]

Protocol 2: Neutralization and Disposal of **Barium Chlorate** Waste

- Objective: To safely neutralize **barium chlorate** for disposal.
- Methodology:
 - Reduction of Chlorate: In a well-ventilated hood, dissolve the **barium chlorate** waste in water. Slowly add a reducing agent, such as sodium sulfite (Na_2SO_3) or sodium metabisulfite, to the solution. This will reduce the chlorate ion (ClO_3^-) to the less hazardous chloride ion (Cl^-).

- Precipitation of Barium: After the reduction is complete, add a solution of sulfuric acid (H_2SO_4) or sodium sulfate (Na_2SO_4). This will precipitate the toxic soluble barium ions as highly insoluble and much less hazardous barium sulfate (BaSO_4).
- Disposal: Filter the mixture to separate the solid barium sulfate. Dispose of the solid and the remaining liquid filtrate in accordance with local, state, and federal environmental regulations.^[10]

Diagrams

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Barium chlorate | $\text{Ba}(\text{ClO}_3)_2$ | CID 26059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BARIUM CHLORATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Barium chlorate | PyroData [pyrodata.com]
- 4. nj.gov [nj.gov]
- 5. fireworkscookbook.com [fireworkscookbook.com]
- 6. aldebaransistemas.com [aldebaransistemas.com]
- 7. Barium chlorate - Wikipedia [en.wikipedia.org]
- 8. Sciencemadness Discussion Board - Barium Chlorate - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. chlorates.exrockets.com [chlorates.exrockets.com]
- 10. unitednuclear.com [unitednuclear.com]
- To cite this document: BenchChem. [Understanding barium chlorate instability with sulfur and ammonium]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081389#understanding-barium-chlorate-instability-with-sulfur-and-ammonium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com